molecular formula C12H12BNO4 B2661416 6-(2-Methoxyphenoxy)pyridine-3-boronic acid CAS No. 2377605-80-4

6-(2-Methoxyphenoxy)pyridine-3-boronic acid

Cat. No.: B2661416
CAS No.: 2377605-80-4
M. Wt: 245.04
InChI Key: NDNKNMTVWYXYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Methoxyphenoxy)pyridine-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a 2-methoxyphenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenoxy)pyridine-3-boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the 2-Methoxyphenoxy Group: This step involves the nucleophilic aromatic substitution of a suitable pyridine derivative with 2-methoxyphenol.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenoxy)pyridine-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Cross-Coupling: The major product is the biaryl or vinyl-aryl compound formed through the coupling reaction.

    Oxidation: The major products are phenols or alcohols.

    Substitution: The major products are the substituted pyridine derivatives.

Scientific Research Applications

6-(2-Methoxyphenoxy)pyridine-3-boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenoxy)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Methoxyphenoxy)pyridine-3-boronic acid is unique due to the presence of both the 2-methoxyphenoxy group and the boronic acid functional group on the pyridine ring. This combination allows for versatile reactivity and the formation of complex molecules through various chemical reactions.

Properties

IUPAC Name

[6-(2-methoxyphenoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO4/c1-17-10-4-2-3-5-11(10)18-12-7-6-9(8-14-12)13(15)16/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNKNMTVWYXYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC=C2OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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